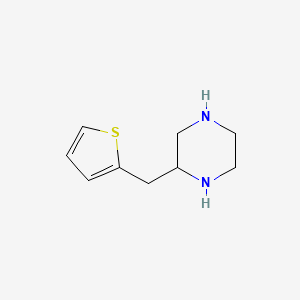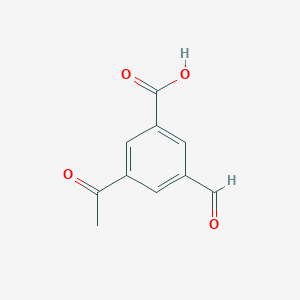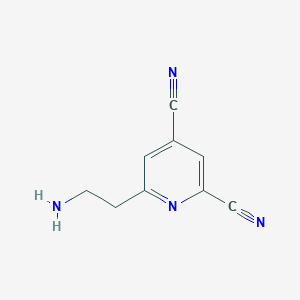
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile is a heterocyclic compound with the molecular formula C9H8N4 This compound is characterized by the presence of a pyridine ring substituted with an aminoethyl group and two nitrile groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of malononitrile with aldehydes and thiols, followed by further functionalization to introduce the aminoethyl group. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and the concentration of reactants to achieve efficient production. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
科学研究应用
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The nitrile groups can participate in coordination chemistry, binding to metal ions and affecting enzymatic functions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
相似化合物的比较
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: This compound has similar structural features but includes a sulfanyl group, which imparts different chemical reactivity and biological activity.
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This derivative has additional phenyl groups, enhancing its potential as a bioactive molecule.
6-Amino-2-pyridone-3,5-dicarbonitrile: This compound features a pyridone ring, which can influence its chemical and biological properties.
Uniqueness
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile is unique due to the presence of both aminoethyl and dicarbonitrile groups, which provide a versatile platform for chemical modifications. Its ability to undergo various reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C9H8N4 |
|---|---|
分子量 |
172.19 g/mol |
IUPAC 名称 |
6-(2-aminoethyl)pyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H8N4/c10-2-1-8-3-7(5-11)4-9(6-12)13-8/h3-4H,1-2,10H2 |
InChI 键 |
RMAJLRWVHWZBBV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CCN)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


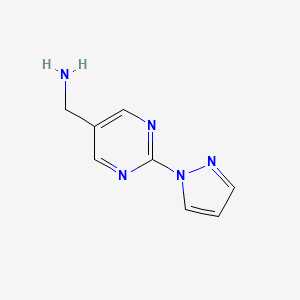
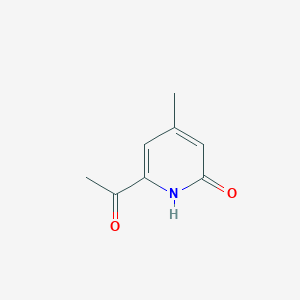


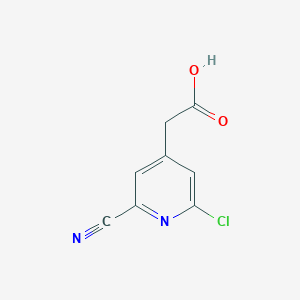


![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)

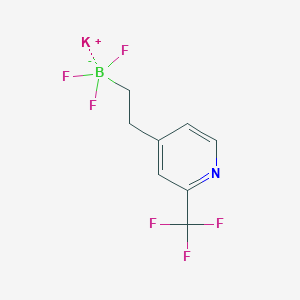

![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)
